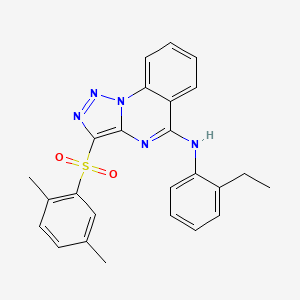
PSTQ Analog, 3{8,31}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSTQ Analog, 3{8,31} is a synthetic peptide that has been developed for scientific research purposes. It is a potent inhibitor of protein-protein interactions and has been used in various studies to understand the mechanisms of different biological processes.
Applications De Recherche Scientifique
PSTQ Analog, 3{8,31} has been used in various scientific research applications. It has been used to study the mechanisms of protein-protein interactions, which play a crucial role in many biological processes. It has also been used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Mécanisme D'action
PSTQ Analog, 3{8,31} is a potent inhibitor of protein-protein interactions. It binds to specific protein domains and prevents them from interacting with their binding partners. This inhibition can lead to a disruption of biological processes that rely on these interactions, such as signal transduction pathways.
Biochemical and Physiological Effects:
PSTQ Analog, 3{8,31} has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. It has also been shown to modulate the immune response and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PSTQ Analog, 3{8,31} in lab experiments is its potency and specificity. It is a highly potent inhibitor of protein-protein interactions and can be used at low concentrations. However, one limitation of using PSTQ Analog, 3{8,31} is its high cost, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of PSTQ Analog, 3{8,31} in scientific research. One direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the study of its effects on different biological processes and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for PSTQ Analog, 3{8,31} could lead to more cost-effective production and increased availability for research purposes.
Conclusion:
PSTQ Analog, 3{8,31} is a synthetic peptide that has been developed for scientific research purposes. It is a potent inhibitor of protein-protein interactions and has been used in various studies to understand the mechanisms of different biological processes. Its specific mechanism of action, as well as its biochemical and physiological effects, make it a valuable tool for scientific research. However, its high cost and limited availability can be limiting factors for its use in some experiments. Future research directions for PSTQ Analog, 3{8,31} include the development of new drugs and therapies based on its mechanism of action, as well as the study of its effects on different biological processes.
Méthodes De Synthèse
PSTQ Analog, 3{8,31} is a synthetic peptide that is synthesized using solid-phase peptide synthesis. The synthesis starts with the attachment of the first amino acid to a solid support resin. The amino acids are then added one by one in a specific order to form the desired peptide sequence. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-4-18-9-5-7-11-20(18)26-23-19-10-6-8-12-21(19)30-24(27-23)25(28-29-30)33(31,32)22-15-16(2)13-14-17(22)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGOSAGNCTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

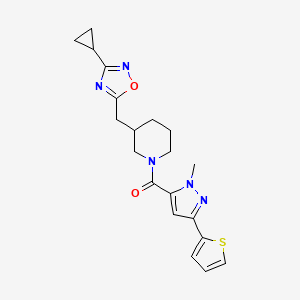
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
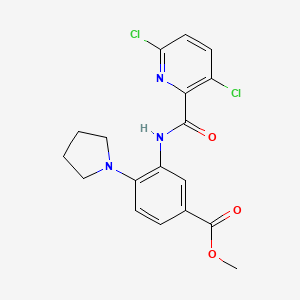
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

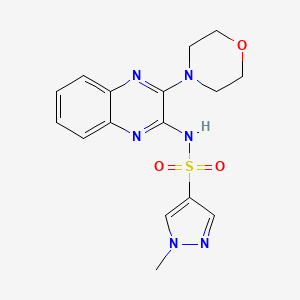
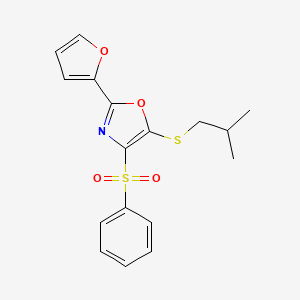
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)